molecular formula C19H21N5S B6459468 2-cyclopropyl-1-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole CAS No. 2549035-18-7

2-cyclopropyl-1-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B6459468
CAS No.: 2549035-18-7
M. Wt: 351.5 g/mol
InChI Key: YIZVDTRAVDQMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-cyclopropyl-1-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole is a heterocyclic organic molecule featuring a benzodiazole core fused with a 1,3-diazole ring. Key structural elements include:

  • Cyclopropyl substituent: Attached to the benzodiazole nitrogen, this group may enhance metabolic stability and influence steric interactions .
  • Azetidine linker: A four-membered nitrogen-containing ring connecting the benzodiazole core to a pyrimidine moiety. Azetidines are less common than larger rings (e.g., piperidine) and may confer conformational rigidity .

Properties

IUPAC Name

2-cyclopropyl-1-[1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5S/c1-12-9-17(22-19(20-12)25-2)23-10-14(11-23)24-16-6-4-3-5-15(16)21-18(24)13-7-8-13/h3-6,9,13-14H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZVDTRAVDQMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-cyclopropyl-1-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H20N4SC_{14}H_{20}N_{4}S, with a molecular weight of approximately 308.40 g/mol. The structure contains a benzodiazole moiety linked to a pyrimidine and an azetidine ring, which may contribute to its biological activity.

Recent studies suggest that compounds with similar structures may exhibit various biological activities, including:

  • Anticancer Activity : Compounds containing benzodiazole and pyrimidine rings have been studied for their potential to inhibit cancer cell proliferation. For example, related compounds have shown selective inhibition against cancer cell lines such as HeLa and K562, with IC50 values ranging from 8.5 μM to 25.6 μM .
  • Antimicrobial Properties : Some pyrimidine derivatives demonstrate antimicrobial activity against various pathogens. This may be attributed to their ability to interfere with nucleic acid synthesis or disrupt cell membrane integrity.

Biological Activity Data

A summary of the biological activities reported for similar compounds is presented in the following table:

Activity TypeCompound ExampleIC50 (μM)Reference
Anticancer6-Methylpyrimidine derivative8.5 - 25.6
AntimicrobialPyrimidine derivativesVaries
ATR InhibitionSulfonylmorpholinopyrimidine5 - 50

Case Study 1: Anticancer Screening

A series of studies were conducted to evaluate the anticancer potential of pyrimidine derivatives. One study focused on a compound structurally similar to our target compound, which exhibited significant growth inhibition in colorectal adenocarcinoma cells (LoVo) with an IC50 of 50 nM. This suggests that modifications in the structure can enhance anticancer properties, highlighting the importance of structure-activity relationships in drug design .

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial effects of various pyrimidine compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives inhibited bacterial growth effectively, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-cyclopropyl-1-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole may exhibit potent anticancer properties. For instance, studies on pyrimidine derivatives have shown their ability to inhibit specific cancer pathways, particularly those involving DNA repair mechanisms, such as ATR (Ataxia Telangiectasia and Rad3 related protein) inhibition. This inhibition can sensitize cancer cells to chemotherapy or radiation therapy, enhancing treatment efficacy against tumors reliant on particular DNA repair pathways .

Antimicrobial Properties

The presence of the methylsulfanyl group in the compound's structure suggests potential antimicrobial activity. Sulfur-containing compounds have been documented for their ability to disrupt microbial cell walls or inhibit vital enzymatic functions in bacteria and fungi. Further studies could explore this aspect, evaluating the compound's effectiveness against various pathogens.

Neurological Applications

Benzodiazepines are well-known for their effects on the central nervous system, primarily as anxiolytics or sedatives. The structural elements of this compound may allow it to interact with GABA receptors, which could lead to potential applications in treating anxiety disorders or epilepsy. Investigations into its pharmacodynamics and pharmacokinetics would be essential for understanding its suitability for neurological applications.

Case Study 1: ATR Inhibition

A study by PubMed demonstrated that certain pyrimidine derivatives exhibit selective ATR inhibition with IC50 values in the nanomolar range. This indicates a strong potential for compounds like this compound to serve as effective chemotherapeutic agents targeting specific cancer types.

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on structure-activity relationships has shown that modifications in the azetidine or benzodiazole moieties can significantly alter biological activity. By systematically altering these groups, researchers can develop more potent derivatives tailored for specific therapeutic targets.

Comparison with Similar Compounds

Benzodiazole Derivatives

Compounds sharing the benzodiazole core but differing in substituents include:

  • 1-(5-fluoropentyl)-2-(naphthalene-1-carbonyl)-1H-1,3-benzodiazole ():
    • Substituents : A fluoropentyl chain and naphthalene-carbonyl group.
    • Key differences : Lack of azetidine and pyrimidine moieties; the fluoropentyl group may enhance lipophilicity compared to the cyclopropyl group in the target compound.
  • 1-[(4-fluorophenyl)methyl]-N-(adamantan-1-yl)-1H-indazole-3-carboxamide (): Substituents: Fluorobenzyl and adamantyl groups.

Pyrrolo[2,3-d]pyrimidine Derivatives

The JAK inhibitor {1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile ():

  • Core structure : Pyrrolo[2,3-d]pyrimidine (a fused bicyclic system) vs. benzodiazole.
  • Substituents : Piperidine and trifluoromethyl groups enhance solubility and target affinity, contrasting with the azetidine and methylsulfanyl groups in the target compound.

Substituent-Specific Comparisons

Azetidine vs. Piperidine Linkers

  • Azetidine (target compound) :
    • Smaller ring size (4-membered) increases ring strain but may improve binding site complementarity in constrained environments.
  • Piperidine (JAK inhibitor) :
    • Larger ring (6-membered) offers greater conformational flexibility and is more common in drug design .

Pyrimidine Functionalization

  • 3-fluoro-2-(trifluoromethyl)isonicotinoyl (JAK inhibitor): Fluorine and trifluoromethyl groups improve metabolic stability and electronegativity, critical for kinase inhibition .

Research Implications and Gaps

  • Structural advantages : The azetidine-pyrimidine combination in the target compound offers a balance between rigidity and electronic modulation, distinct from larger piperidine-based inhibitors.
  • Limitations: No direct biological data are available for the target compound; comparisons rely on structural extrapolation.
  • Future directions : Synthesis and testing against kinase targets (e.g., JAK family) could validate hypotheses derived from this comparison.

Q & A

Q. What are the standard synthetic routes for synthesizing 2-cyclopropyl-1-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole?

The compound is typically synthesized via multi-step reactions involving cyclopropane ring formation, azetidine coupling, and pyrimidine functionalization. A common approach involves:

  • Cyclopropane introduction : Reacting benzodiazole precursors with cyclopropane derivatives under palladium-catalyzed cross-coupling conditions.
  • Azetidine coupling : Using nucleophilic substitution or Buchwald-Hartwig amination to attach the azetidine ring to the benzodiazole core.
  • Pyrimidine modification : Thioether formation at the pyrimidine 2-position via alkylation with methylsulfanyl groups. Solvents like DMF or THF and catalysts such as Pd(PPh₃)₄ are critical for yield optimization .

Q. Which spectroscopic techniques are essential for structural confirmation?

Key techniques include:

  • ¹H/¹³C NMR : To verify cyclopropane (δ ~0.8–1.2 ppm) and azetidine (δ ~3.5–4.5 ppm) protons.
  • IR spectroscopy : Confirming C=N stretches (~1600 cm⁻¹) in the benzodiazole ring and S-CH₃ vibrations (~650 cm⁻¹).
  • Mass spectrometry (HRMS) : Validating molecular ion peaks and fragmentation patterns. Comparative elemental analysis (C, H, N, S) ensures purity, as demonstrated for related benzodiazole derivatives .

Q. What in vitro assays are used to evaluate GABAA receptor binding affinity?

Radioligand displacement assays using [³H]flumazenil on rat cortical membranes are standard. Protocols include:

  • Incubating test compounds with membrane homogenates.
  • Measuring competitive binding via scintillation counting.
  • Calculating IC₅₀ values and Ki using the Cheng-Prusoff equation. This method has been validated for structurally similar benzodiazole-based ligands .

Advanced Research Questions

Q. How can synthetic yields be improved for the azetidine coupling step?

Yield optimization strategies include:

  • Catalyst screening : Testing Pd(OAc)₂/XPhos systems for Buchwald-Hartwig amination.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require strict anhydrous conditions.
  • Temperature control : Reflux (80–100°C) balances reaction speed and byproduct formation. For example, reports >70% yields for azetidine-containing analogs using Pd catalysts .

Q. How do structural modifications impact selectivity for GABAA receptor subtypes?

Subtype selectivity (e.g., α1 vs. α2/α3) depends on:

  • Azetidine substituents : Bulky groups (e.g., cyclopropyl) may favor α2/α3 binding by occupying hydrophobic pockets.
  • Pyrimidine modifications : Methylsulfanyl groups enhance lipophilicity, affecting membrane permeability and receptor access. highlights that benzodiazole-azetidine hybrids show higher α2 affinity in molecular dynamics simulations due to π-π stacking with His102 .

Q. How can researchers resolve contradictions in receptor binding data across studies?

Discrepancies often arise from:

  • Assay conditions : Variations in buffer pH (e.g., 6.5 vs. 7.4) or ionic strength alter ligand-receptor interactions .
  • Tissue sources : Rat cortical vs. recombinant human receptors may differ in subunit composition.
  • Statistical rigor : Replicate experiments (n ≥ 3) and meta-analysis of published datasets reduce false positives.

Q. What computational methods predict binding modes with GABAA receptors?

Advanced workflows include:

  • Molecular docking : Using AutoDock Vina to model ligand-receptor poses.
  • MD simulations : Assessing stability of binding conformations over 100-ns trajectories (e.g., in GROMACS).
  • Free-energy calculations : MM-PBSA/GBSA to rank binding affinities. applied these methods to show that the cyclopropyl group stabilizes hydrophobic interactions with Leu99 in α2 subunits .

Q. How can poor aqueous solubility be addressed for in vivo studies?

Strategies involve:

  • Prodrug design : Introducing phosphate esters or PEGylated side chains.
  • Cocrystallization : Using coformers like succinic acid to enhance dissolution rates.
  • Nanoformulation : Lipid-based nanoparticles (50–200 nm) improve bioavailability. Similar approaches were used for benzothiazole derivatives in .

Data Contradiction Analysis

Q. Why do some studies report antagonistic effects despite structural similarity to agonists?

Divergent effects may stem from:

  • Allosteric modulation : Subtle differences in benzodiazole substituents (e.g., methyl vs. methoxy groups) can switch efficacy from agonist to antagonist.
  • Receptor stoichiometry : αβγ vs. αβδ subunit combinations alter ligand response. notes that 2-methyl substitution on pyrimidine enhances agonist activity, while bulkier groups induce antagonism .

Q. How should researchers interpret conflicting cytotoxicity data in cell-based assays?

Contradictions arise due to:

  • Cell line variability : HepG2 (liver) vs. SH-SY5Y (neuronal) cells differ in metabolic enzyme expression.
  • Assay interference : Thiol-reactive methylsulfanyl groups may artificially elevate MTT assay signals.
    Normalizing data to vehicle controls and using orthogonal assays (e.g., ATP luminescence) improves reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.